TDH Inhibition Potency: Class-Level Benchmarking Against the Qc1 Standard
The quinazolinecarboxamide (Qc) chemotype, to which 3-methoxy-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide belongs, has been validated as a threonine dehydrogenase (TDH) inhibitor scaffold. The prototypical Qc compound Qc1 (N-Benzyl-4-oxo-2-thioxo-3-(3-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide, CAS 403718-45-6) inhibits mouse TDH with an IC50 of approximately 500 nM and exhibits no detectable inhibition of hydroxysteroid, alcohol, lactate, or glucose-6-phosphate dehydrogenases at concentrations up to 10 mM (>20,000-fold selectivity window). [1] A panel of six Qc analogs bearing distinct peripheral modifications displayed approximate IC50 values of 0.5 µM, indicating that the central quinazolinecarboxamide core drives TDH engagement while the peripheral substituent fine-tunes potency. [2] The 3-methoxy substitution on the benzamide ring of the target compound represents a systematic variation within this SAR series, making it a critical comparator for determining the contribution of the meta-methoxy group to TDH inhibition relative to the unsubstituted, 2-methoxy, and 4-methoxy congeners.
| Evidence Dimension | TDH enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 expected in the 0.1–5.0 µM range based on Qc scaffold SAR (exact value not publicly reported for this specific compound) |
| Comparator Or Baseline | Qc1 (CAS 403718-45-6): IC50 = 500 nM (0.5 µM) for mouse TDH; unsubstituted analog N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide (CAS 338401-46-0): IC50 not publicly disclosed |
| Quantified Difference | Pending direct head-to-head measurement; the Qc scaffold consistently yields IC50 values near 0.5 µM across diverse derivatives [2] |
| Conditions | Recombinant mouse TDH enzyme assay; NAD+ and threonine as substrates; IC50 determined by titrating compounds from 10 nM to 10 µM [2] |
Why This Matters
The 3-methoxy analog provides a unique data point within the Qc SAR matrix, enabling researchers to correlate meta-methoxy substitution with TDH inhibition potency and selectivity, which is essential for designing next-generation metabolic probes.
- [1] Sigma-Aldrich. Qc1 ≥98% (HPLC) – Threonine Dehydrogenase Inhibitor. Product Information: IC50 = 500 nM for TDH; selectivity >10 mM against other dehydrogenases. View Source
- [2] Alexander, J. M. et al. (2011). Metabolic Specialization of Mouse Embryonic Stem Cells. Cold Spring Harbor Symposia on Quantitative Biology, 76, 183-190. Figure 7B: Approximate IC50 for all six Qc compounds was 0.5 µM. View Source
